molecular formula C19H21NO4 B293336 3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one

3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one

Cat. No. B293336
M. Wt: 327.4 g/mol
InChI Key: WBOPKJWHMXHCKJ-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one, also known as BMF, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one functions as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This results in the disruption of DNA replication and transcription, leading to cell death. 3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one has also been shown to induce oxidative stress and DNA damage, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, 3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in vitro and in vivo. However, there are also some limitations to using 3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand its toxicity and potential side effects.

Future Directions

There are several future directions for research on 3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one. One potential area of focus is the development of more efficient synthesis methods. In addition, more research is needed to fully understand the mechanism of action of 3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one and its potential applications in cancer treatment. Finally, more studies are needed to evaluate the toxicity and potential side effects of 3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one.

Synthesis Methods

3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one can be synthesized through a multi-step process that involves the reaction of 7-hydroxy-4-methylcoumarin with butyl bromide, followed by the reaction of the resulting compound with N-hydroxyethanimidoyl chloride. The final step involves the reaction of the intermediate product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one.

Scientific Research Applications

3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one has been shown to exhibit significant anticancer activity, making it a potential candidate for cancer treatment. In vitro studies have demonstrated that 3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one can induce apoptosis in cancer cells by activating caspases and inhibiting the NF-κB signaling pathway. In addition, 3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one has been shown to inhibit tumor growth and metastasis in vivo.

properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3-butyl-8-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C19H21NO4/c1-5-6-7-14-10(2)13-8-9-15-16(18(13)24-19(14)21)11(3)17(23-15)12(4)20-22/h8-9,22H,5-7H2,1-4H3/b20-12+

InChI Key

WBOPKJWHMXHCKJ-UDWIEESQSA-N

Isomeric SMILES

CCCCC1=C(C2=C(C3=C(C=C2)OC(=C3C)/C(=N/O)/C)OC1=O)C

SMILES

CCCCC1=C(C2=C(C3=C(C=C2)OC(=C3C)C(=NO)C)OC1=O)C

Canonical SMILES

CCCCC1=C(C2=C(C3=C(C=C2)OC(=C3C)C(=NO)C)OC1=O)C

Origin of Product

United States

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